1-Amino-3-methyl-8H-indeno[1,2-c]thiophen-8-one
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Overview
Description
1-Amino-3-methyl-8H-indeno[1,2-c]thiophen-8-one is a complex organic compound with the molecular formula C12H9NOS.
Preparation Methods
The synthesis of 1-Amino-3-methyl-8H-indeno[1,2-c]thiophen-8-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial production methods may vary, but they generally follow similar principles, with a focus on optimizing yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
1-Amino-3-methyl-8H-indeno[1,2-c]thiophen-8-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are often oxidized derivatives of the original compound.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced analogs.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
1-Amino-3-methyl-8H-indeno[1,2-c]thiophen-8-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-Amino-3-methyl-8H-indeno[1,2-c]thiophen-8-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .
Comparison with Similar Compounds
1-Amino-3-methyl-8H-indeno[1,2-c]thiophen-8-one can be compared with other similar compounds such as:
1-Amino-3-phenyl-8H-indeno[1,2-c]thiophen-8-one: This compound has a phenyl group instead of a methyl group, which can lead to different chemical and biological properties.
1-Amino-3-(pyrimidin-5-yl)-8H-indeno[1,2-c]thiophen-8-one:
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H9NOS |
---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
3-amino-1-methylindeno[1,2-c]thiophen-4-one |
InChI |
InChI=1S/C12H9NOS/c1-6-9-7-4-2-3-5-8(7)11(14)10(9)12(13)15-6/h2-5H,13H2,1H3 |
InChI Key |
HTLQAIWUMFWQFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC=CC=C3C(=O)C2=C(S1)N |
Origin of Product |
United States |
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